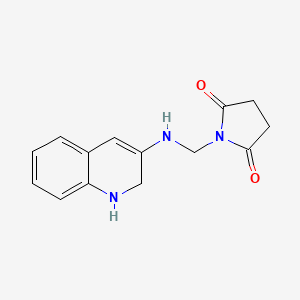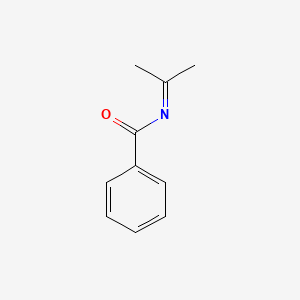
N-(Propan-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Propan-2-ylidene)benzamide is an organic compound characterized by the presence of a benzamide group attached to an isopropylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Propan-2-ylidene)benzamide can be synthesized through the condensation reaction of aniline with acetone under acidic conditions. The reaction typically involves the use of formic acid as a catalyst, which facilitates the formation of the Schiff base . The reaction proceeds as follows:
Condensation Reaction: Aniline reacts with acetone in the presence of formic acid to form this compound.
Reaction Conditions: The reaction is carried out under electrospray ionization conditions, which allows for the accumulation of reaction products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Propan-2-ylidene)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: The benzamide group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
N-(Propan-2-ylidene)benzamide has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N-(Propan-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound acts as a Schiff base, forming reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Methoxyphenyl)-2-(Propan-2-ylidene)hydrazine Carbothioamide: This compound shares a similar structural motif but includes a methoxy group and a hydrazine carbothioamide moiety.
N-(4-Nitrophenyl)-2-(Propan-2-ylidene)hydrazine Carbothioamide: Another related compound with a nitro group and hydrazine carbothioamide structure.
Uniqueness
N-(Propan-2-ylidene)benzamide is unique due to its specific combination of a benzamide group and an isopropylidene moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
78007-58-6 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
N-propan-2-ylidenebenzamide |
InChI |
InChI=1S/C10H11NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clave InChI |
TUYYEVFJQGXDSE-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC(=O)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
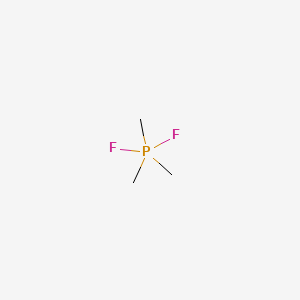
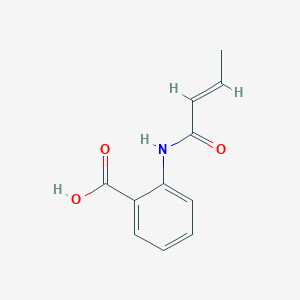

![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)

![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)
![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
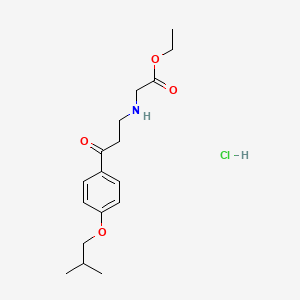
![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)
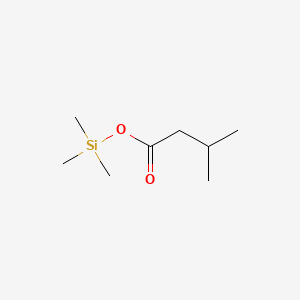
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
